N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-methylphenylthiazole and phenylthiazole derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide include:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
This compound stands out due to its unique combination of antimicrobial and anticancer properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17N3OS2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C21H17N3OS2/c1-14-7-9-15(10-8-14)18-13-27-21(23-18)24-19(25)11-17-12-26-20(22-17)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,23,24,25) |
InChI Key |
BCZBNYPRZUTPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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